molecular formula C9H8F2N2O2 B1476457 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid CAS No. 2091250-51-8

2-(3,3-Difluoroazetidin-1-yl)nicotinic acid

Cat. No. B1476457
CAS RN: 2091250-51-8
M. Wt: 214.17 g/mol
InChI Key: YJKQJMBZDHEJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluoroazetidin-1-yl)nicotinic acid, also known as 2-DFA, is a novel compound with potential applications in the field of medicinal chemistry. It is a derivative of nicotinic acid, which is an important precursor for the synthesis of many drugs. Due to its unique structure and properties, 2-DFA has been studied for its potential to act as an agonist for nicotinic receptors, which are involved in a number of physiological processes.

Scientific Research Applications

Efficient Synthesis and Medicinal Applications

Research on derivatives of nicotinic acid, such as the study by Kiss, Ferreira, and Learmonth (2008), has demonstrated novel routes to 2-trifluoromethyl-nicotinic acid derivatives, highlighting the importance of pyridyl compounds as key intermediates in the manufacture of certain COMT inhibitors. This underscores the potential of fluoroazetidinyl nicotinic acid derivatives in medicinal chemistry, especially for neurological conditions (Kiss, L., Ferreira, H., & Learmonth, D., 2008).

Herbicidal Activity

Nicotinic acid derivatives have been explored for their herbicidal properties, as demonstrated by Yu et al. (2021), who synthesized and tested N-(arylmethoxy)-2-chloronicotinamides, revealing significant activity against certain plant species. This suggests that derivatives of nicotinic acid could be used in developing new herbicides, indicating their agricultural applications (Yu, C., Wang, Q., et al., 2021).

Receptor Mediation and Molecular Signaling

The research by Tunaru et al. (2003) identified that nicotinic acid acts through specific receptors (PUMA-G/HM74) to mediate its anti-lipolytic effects. This discovery is pivotal in understanding the molecular mechanisms through which nicotinic acid derivatives might influence lipid metabolism and offers insights into new therapeutic targets for dyslipidemia (Tunaru, S., Kero, J., et al., 2003).

Antioxidant and Vasorelaxation Properties

Prachayasittikul et al. (2010) discussed the antioxidative and vasorelaxant properties of thionicotinic acid derivatives, suggesting their potential therapeutic application in vascular diseases and conditions requiring antioxidant interventions. This indicates the broad utility of nicotinic acid derivatives beyond their lipid-lowering effects (Prachayasittikul, S., Wongsawatkul, O., et al., 2010).

Green Chemistry and Industrial Production

Lisicki et al. (2022) focused on ecological methods to produce nicotinic acid, highlighting the importance of sustainable processes in the chemical industry. This research points to the environmental considerations in the synthesis of nicotinic acid and its derivatives, indicating their role in green chemistry applications (Lisicki, D., Nowak, K., et al., 2022).

properties

IUPAC Name

2-(3,3-difluoroazetidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O2/c10-9(11)4-13(5-9)7-6(8(14)15)2-1-3-12-7/h1-3H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKQJMBZDHEJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Difluoroazetidin-1-yl)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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